Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Overview
Description
“Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is an organic compound that belongs to the quinoxaline family. It has a CAS number of 671820-52-3 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is C10H10N2O3 . The InChI code is 1S/C10H10N2O3/c1-5-9(13)12-8-4-6(10(14)15)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.19800 and a predicted density of 1.267±0.06 g/cm3 . The predicted boiling point is 440.7±45.0 °C . Unfortunately, the melting point and flash point are not available .
Scientific Research Applications
Tautomerism Studies
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been a subject of interest in studies exploring tautomerism. Chapman (1966) investigated the tautomeric structures of related compounds, revealing their existence as tautomeric mixtures in solution, highlighting the compound's structural complexity and its relevance in organic chemistry (Chapman, 1966). Similarly, research by Kim et al. (2003) explored the tautomerism of quinoxaline derivatives, which can provide insights into the chemical behavior and stability of such compounds (Kim, Choi, & Lim, 2003).
Synthesis and Reactions
The compound and its derivatives have been pivotal in various synthesis processes. Markees (1989) discussed the condensation products involving ethyl chromone-2-carboxylate and its reactions, underscoring the compound's utility in synthesizing complex organic molecules (Markees, 1989). Furthermore, Kappe and Roschger (1989) explored various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives, demonstrating the versatility of such compounds in organic synthesis (Kappe & Roschger, 1989).
Antimicrobial and Anticancer Applications
A study by Chaudhary et al. (2016) synthesized peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid and evaluated their antimicrobial and antifungal activities. This study highlights the potential of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate derivatives in developing new therapeutic agents (Chaudhary, Kumar, & Tarazi, 2016). Additionally, Ahmed et al. (2020) investigated the anticancer activity of new quinoxaline derivatives, providing insights into the potential use of these compounds in cancer treatment (Ahmed, Mohamed, Omran, & Salah, 2020).
Electrochemical Properties
Research by Gottlieb and Pfleiderer (1978) delved into the electrochemical reduction of 2,3-dioxo-tetrahydroquinoxalines, including methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives. This study contributes to the understanding of the electrochemical behavior of these compounds, which is valuable in fields like electrochemistry and material science (Gottlieb & Pfleiderer, 1978).
Novel Synthesis Methods
Innovative methods for synthesizing derivatives of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate have been explored. For instance, Beattie and Hales (1992) reported the synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, demonstrating novel approaches to creating such compounds (Beattie & Hales, 1992). Similarly, Tiwari et al. (2018) discussed the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, showcasing advanced techniques in chemical synthesis (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
properties
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-4,11H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJFTMHNIACXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610106 | |
Record name | Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
CAS RN |
671820-52-3 | |
Record name | Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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